Cas no 83237-27-8 (1-(2-hydroxyethyl)cyclobutan-1-ol)
1-(2-hydroxyethyl)cyclobutan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-Hydroxyethyl)cyclobutanol
- 1-(2-hydroxyethyl)cyclobutan-1-ol
- 1-Hydroxycyclobutaneethanol (ACI)
- 1-Hydroxy-1-(2-hydroxyethyl)cyclobutane
- 1-hydroxy-1-(beta-hydroxyethyl)cyclobutane
- SCHEMBL2022523
- MFCD22056276
- DB-345172
- SY208467
- SB84478
- NDCSWRUDYCYSHC-UHFFFAOYSA-N
- EN300-250128
- F30304
- 83237-27-8
-
- MDL: MFCD22056276
- Inchi: 1S/C6H12O2/c7-5-4-6(8)2-1-3-6/h7-8H,1-5H2
- InChI Key: NDCSWRUDYCYSHC-UHFFFAOYSA-N
- SMILES: OCCC1(CCC1)O
Computed Properties
- Exact Mass: 116.083729621g/mol
- Monoisotopic Mass: 116.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 76.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 40.5Ų
1-(2-hydroxyethyl)cyclobutan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB461304-250 mg |
1-(2-Hydroxyethyl)cyclobutanol; . |
83237-27-8 | 250MG |
€605.30 | 2023-07-18 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC10285-1g |
1-(2-hydroxyethyl)cyclobutanol |
83237-27-8 | 95% | 1g |
$350 | 2023-09-07 | |
| eNovation Chemicals LLC | D777806-1g |
1-(2-Hydroxyethyl)cyclobutanol |
83237-27-8 | 95% | 1g |
$745 | 2023-09-03 | |
| eNovation Chemicals LLC | Y1095741-1g |
1-(2-hydroxyethyl)cyclobutanol |
83237-27-8 | 95% | 1g |
$740 | 2024-07-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101051-1G |
1-(2-hydroxyethyl)cyclobutan-1-ol |
83237-27-8 | 95% | 1g |
¥ 2,428.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101051-5G |
1-(2-hydroxyethyl)cyclobutan-1-ol |
83237-27-8 | 95% | 5g |
¥ 7,359.00 | 2023-04-13 | |
| Advanced ChemBlocks | P45126-1G |
1-(2-hydroxyethyl)cyclobutan-1-ol |
83237-27-8 | 97% | 1G |
$570 | 2023-09-15 | |
| Advanced ChemBlocks | P45126-5G |
1-(2-hydroxyethyl)cyclobutan-1-ol |
83237-27-8 | 97% | 5G |
$1,725 | 2023-09-15 | |
| abcr | AB461304-100mg |
1-(2-Hydroxyethyl)cyclobutanol; . |
83237-27-8 | 100mg |
€384.80 | 2024-08-03 | ||
| abcr | AB461304-250mg |
1-(2-Hydroxyethyl)cyclobutanol; . |
83237-27-8 | 250mg |
€632.00 | 2025-04-16 |
1-(2-hydroxyethyl)cyclobutan-1-ol Production Method
Production Method 1
2.1 Reagents: Sulfuric acid Catalysts: Methanol
Production Method 2
Production Method 3
Production Method 4
2.1 Reagents: Methanol Catalysts: Sulfuric acid Solvents: Methanol
1-(2-hydroxyethyl)cyclobutan-1-ol Raw materials
1-(2-hydroxyethyl)cyclobutan-1-ol Preparation Products
1-(2-hydroxyethyl)cyclobutan-1-ol Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 1-(2-hydroxyethyl)cyclobutan-1-ol
Chemical Profile of 1-(2-hydroxyethyl)cyclobutan-1-ol (CAS No. 83237-27-8)
1-(2-hydroxyethyl)cyclobutan-1-ol, identified by the chemical identifier CAS No. 83237-27-8, is a compound of significant interest in the field of pharmaceutical chemistry and organic synthesis. This cycloaliphatic alcohol features a unique structural motif, combining a cyclobutane ring with an ethylene oxide side chain, which endows it with distinct chemical and biological properties. The presence of both hydroxyl and ether functionalities makes it a versatile intermediate for the synthesis of more complex molecules, particularly in drug development and material science applications.
The compound's structure, characterized by a rigid cyclobutane core and a flexible side chain, positions it as a valuable building block in medicinal chemistry. The cyclobutane ring introduces conformational constraints that can influence the biological activity of attached functional groups, while the hydroxyethyl moiety provides opportunities for further derivatization, including esterification, etherification, or oxidation reactions. These features make 1-(2-hydroxyethyl)cyclobutan-1-ol a promising candidate for exploring novel pharmacophores and enhancing drug-like properties such as solubility and metabolic stability.
In recent years, the pharmaceutical industry has seen increasing interest in cyclic alcohols due to their potential as bioisosteres. Bioisosterism involves replacing one functional group with another that has similar physical or chemical properties but may alter biological activity in desirable ways. The cyclobutane ring in 1-(2-hydroxyethyl)cyclobutan-1-ol can serve as an effective bioisostere for aromatic or heteroaromatic systems, potentially improving oral bioavailability or binding affinity to biological targets. This concept has been leveraged in the design of next-generation therapeutics, where structural modifications are meticulously optimized to enhance efficacy while minimizing side effects.
Recent studies have highlighted the utility of 1-(2-hydroxyethyl)cyclobutan-1-ol in the synthesis of enzyme inhibitors and receptor modulators. For instance, derivatives of this compound have been explored as potential treatments for neurological disorders, where modulation of specific enzyme pathways is crucial for therapeutic intervention. The rigid framework of the cyclobutane ring allows for precise alignment with target proteins, improving binding interactions, while the hydroxyl and ethylene oxide groups provide hydrogen bonding opportunities and solubility advantages. Such structural features are particularly relevant in the development of small-molecule drugs targeting transmembrane receptors or intracellular enzymes.
The compound's reactivity also makes it a valuable tool in synthetic chemistry. The hydroxyl group can participate in nucleophilic substitution reactions, enabling the introduction of diverse functional groups such as amines, carboxylic acids, or halides. Additionally, the ethylene oxide side chain can undergo ring-opening reactions under acidic or basic conditions, allowing for further functionalization. These synthetic pathways have been exploited in the preparation of complex molecules with applications ranging from agrochemicals to specialty chemicals.
Advances in computational chemistry have further enhanced the utility of 1-(2-hydroxyethyl)cyclobutan-1-ol as a scaffold for drug discovery. Molecular modeling techniques predict its interaction with various biological targets, providing insights into potential therapeutic applications. For example, virtual screening studies have identified derivatives of this compound as candidates for inhibiting kinases or proteases involved in cancer signaling pathways. Such computational approaches accelerate the drug discovery process by prioritizing promising candidates based on structural and energetic considerations.
The industrial production of 1-(2-hydroxyethyl)cyclobutan-1-ol has also seen advancements in recent years. Efficient synthetic routes have been developed to ensure high yields and purity levels suitable for pharmaceutical applications. Catalytic processes play a key role in these syntheses, minimizing byproduct formation and reducing environmental impact. Green chemistry principles have been integrated into production protocols to enhance sustainability while maintaining cost-effectiveness.
Future research directions may explore novel derivatives of 1-(2-hydroxyethyl)cyclobutan-1-ol with enhanced biological activity or improved pharmacokinetic profiles. For instance, modifications to the side chain could optimize solubility or permeability across biological membranes, while alterations to the cyclobutane ring might fine-tune interactions with specific enzymes or receptors. Collaborative efforts between academic researchers and industry scientists will be essential to translate these findings into tangible therapeutic benefits.
In conclusion,1-(2-hydroxyethyl)cyclobutan-1-ol (CAS No. 83237-27-8) represents a fascinating compound with broad applications in pharmaceutical chemistry and organic synthesis. Its unique structural features offer opportunities for developing innovative therapeutics and advanced materials through both experimental synthesis and computational modeling.
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